N'-hydroxy-3,5-dimethylbenzene-1-carboximidamide
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Overview
Description
N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide is a small molecule compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol. This compound has gained significant attention in the scientific community due to its unique physical and chemical properties.
Preparation Methods
The synthesis of N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide typically involves the reaction of 3,5-dimethylbenzene-1-carboximidamide with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a biochemical tool.
Medicine: Preliminary studies suggest it may have therapeutic potential, although more research is needed to confirm its efficacy and safety.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but initial studies indicate that it may influence oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide can be compared to other similar compounds, such as:
N’-hydroxybenzene-1-carboximidamide: Lacks the methyl groups present in N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide, resulting in different chemical properties.
N’-hydroxy-4-methylbenzene-1-carboximidamide: Contains a single methyl group, leading to variations in reactivity and biological activity.
N’-hydroxy-2,4,6-trimethylbenzene-1-carboximidamide: Has three methyl groups, which can significantly alter its chemical behavior compared to N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide.
Properties
CAS No. |
885952-53-4 |
---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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